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Abstract
IM156, also known as Lixumistat, is a novel, orally bioavailable small molecule of the biguanide

class, currently under investigation for its therapeutic potential in oncology and fibrotic

diseases.[1][2] As a potent inhibitor of mitochondrial complex I, IM156 disrupts oxidative

phosphorylation (OXPHOS), leading to a distinct metabolic reprogramming in targeted cells.[2]

[3][4] This document provides a comprehensive technical overview of the chemical structure,

physicochemical properties, and pharmacological characteristics of IM156, intended to serve

as a resource for researchers in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties
IM156 is a derivative of metformin, engineered for greater potency and an improved safety

profile.[1] Its chemical identity and key physicochemical properties are summarized below.
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Identifier Value

IUPAC Name

N'-[N'-[4-

(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidi

ne-1-carboximidamide

Other Names Lixumistat, HL156A, HL271

CAS Number 1422365-93-2

Molecular Formula C₁₃H₁₆F₃N₅O

SMILES
C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)

(F)F)N)N

Physicochemical Data
Property Value Source

Molecular Weight 315.30 g/mol [5]

Appearance White to off-white solid MedChemExpress

Solubility

DMSO: 50 mg/mL (133.21

mM) Ethanol: 20 mg/mL Water:

Insoluble

[5] MedChemExpress

Note: For in vivo studies, IM156 can be formulated in various vehicles. For instance, a clear

solution of ≥ 2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-

80, and 45% Saline.

Pharmacological Properties and Mechanism of
Action
IM156's primary mechanism of action is the inhibition of mitochondrial respiratory chain

complex I, the first and largest enzyme of the electron transport chain.[2] This inhibition disrupts

oxidative phosphorylation, leading to decreased ATP production and a subsequent increase in

the AMP:ATP ratio.
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Signaling Pathway: AMPK Activation
The elevation in the cellular AMP:ATP ratio serves as a key signal for the activation of AMP-

activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6]

Activated AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate

ATP while inhibiting anabolic processes that consume ATP.
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IM156-mediated AMPK activation pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b605366?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway: Inhibition of TGF-β Signaling in
Fibrosis
In the context of fibrosis, IM156 has been shown to ameliorate the expression of pro-fibrotic

markers by upregulating AMPK. Activated AMPK can interfere with the transforming growth

factor-beta (TGF-β) signaling pathway, a key driver of fibrosis. This is achieved, in part, by

inhibiting the phosphorylation of Smad3, a critical downstream effector of TGF-β signaling.
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Inhibition of TGF-β signaling by IM156.

Clinical and Preclinical Data
Preclinical Efficacy
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Preclinical studies have demonstrated the in vitro and in vivo efficacy of IM156 in various

cancer models, including gastric, lymphoma, lung, breast, and glioblastoma.[1] It has shown

particular promise in targeting drug-resistant tumor cells that are highly dependent on

mitochondrial metabolism.[1]

Phase 1 Clinical Trial
A first-in-human, dose-escalation Phase 1 clinical trial has been completed for IM156 in

patients with advanced solid tumors. The study established a recommended Phase 2 dose

(RP2D) and demonstrated that IM156 was generally well-tolerated.

Clinical Trial Parameter Finding

Patient Population Advanced solid tumors

Recommended Phase 2 Dose (RP2D) 800 mg daily

Most Frequent Treatment-Related Adverse

Events
Nausea, diarrhea, emesis, fatigue

Best Response Stable disease

Experimental Protocols
Western Blot for AMPK Activation
This protocol describes the detection of AMPK activation by measuring the phosphorylation of

its α-subunit at Threonine 172 (p-AMPKα Thr172).
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Experimental workflow for Western blot analysis.

Methodology

Cell Culture and Treatment: Plate cells (e.g., NIH3T3) and grow to 70-80% confluency. Treat

with varying concentrations of IM156 (e.g., 0.31-10 µM) for a specified time.[7]

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20-

30 µg) onto a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-

AMPKα (Thr172) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated

secondary antibody for 1 hour at room temperature.

Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an

imaging system. Normalize the p-AMPK signal to total AMPK or a loading control like β-actin.

Mitochondrial Complex I Activity Assay
This assay measures the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I.

Methodology

Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential

centrifugation.
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Assay Buffer: Prepare an assay buffer containing phosphate buffer, fatty acid-free BSA, and

magnesium chloride.

Reaction Mixture: In a 96-well plate, add the isolated mitochondria, assay buffer, and varying

concentrations of IM156.

Initiation of Reaction: Start the reaction by adding NADH and ubiquinone (or a suitable

analog like decylubiquinone).

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the

oxidation of NADH, using a plate reader.

Data Analysis: Calculate the rate of NADH oxidation and determine the IC₅₀ of IM156 for

complex I inhibition.

Conclusion
IM156 is a promising therapeutic agent with a well-defined mechanism of action centered on

the inhibition of mitochondrial complex I and subsequent activation of AMPK. Its potent and

selective activity, coupled with oral bioavailability and a manageable safety profile, makes it a

compelling candidate for further clinical development in oncology and fibrotic diseases. This

technical guide provides a foundational understanding of IM156's chemical and

pharmacological properties to support ongoing and future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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